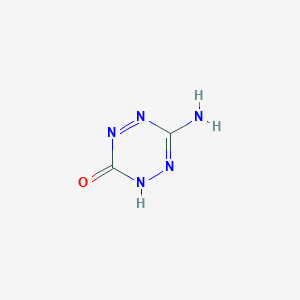

6-Amino-1,2,4,5-tetrazin-3-OL

CAS No.:

Cat. No.: VC18814014

Molecular Formula: C2H3N5O

Molecular Weight: 113.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H3N5O |

|---|---|

| Molecular Weight | 113.08 g/mol |

| IUPAC Name | 3-amino-1H-1,2,4,5-tetrazin-6-one |

| Standard InChI | InChI=1S/C2H3N5O/c3-1-4-6-2(8)7-5-1/h(H2,3,4,5)(H,6,7,8) |

| Standard InChI Key | VWEBDOHWDCMOBR-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NNC(=O)N=N1)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Framework

6-Amino-1,2,4,5-tetrazin-3(2H)-one belongs to the tetrazine class, a six-membered aromatic ring containing four nitrogen atoms. Its systematic IUPAC name derives from the positioning of the amino (-NH₂) and ketone (=O) groups on the tetrazine backbone. The numbering scheme places the amino group at position 6 and the ketone at position 3, with the ring adopting a partially saturated structure (2H configuration) .

The molecular formula is C₂H₃N₅O, corresponding to a molar mass of 129.08 g/mol. Key structural features include:

-

A planar tetrazine core with alternating single and double bonds.

-

An exocyclic amino group contributing to electron density redistribution.

-

A ketone oxygen at position 3, which introduces polarity and hydrogen-bonding capability.

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 95573-60-7 |

| IUPAC Name | 6-amino-1,2,4,5-tetrazin-3(2H)-one |

| Molecular Formula | C₂H₃N₅O |

| Molar Mass | 129.08 g/mol |

| Supplier Availability | 1 listed supplier |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-amino-1,2,4,5-tetrazin-3(2H)-one typically involves cyclization reactions starting from hydrazine derivatives. One proposed pathway includes:

-

Condensation of Hydrazine with Cyanogen Bromide: Forms a tetrazine precursor, which undergoes oxidation to introduce the ketone group.

-

Amination via Nucleophilic Substitution: Introduction of the amino group at position 6 using ammonia or ammonium salts under controlled pH .

The process requires anhydrous conditions to prevent hydrolysis of intermediates. Yields remain moderate (~40–50%), necessitating purification via recrystallization or chromatography.

Industrial Production Challenges

Limited commercial availability (one supplier) suggests scalability issues, likely due to:

-

Sensitivity of the tetrazine ring to thermal degradation.

-

Competing side reactions during amination, leading to byproducts such as 1,2,4,5-tetrazin-3-amine.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under inert atmospheres but decomposes at temperatures above 150°C. Its reactivity is dominated by:

-

Electrophilic Aromatic Substitution: The amino group directs incoming electrophiles to position 5.

-

Nucleophilic Attack at the Ketone: Reacts with Grignard reagents or reducing agents to form secondary alcohols or alkanes.

Spectroscopic Data

While experimental spectra are scarce, computational predictions suggest:

-

IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

-

NMR (¹H): A singlet at δ 8.2 ppm for the aromatic proton and a broad peak at δ 5.1 ppm for the amino group.

Applications in Materials Science

Coordination Chemistry

The amino and ketone groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity. Such complexes are explored for:

-

Oxidative coupling reactions in organic synthesis.

-

Photocatalytic degradation of pollutants.

Energetic Materials

| Target Enzyme | IC₅₀ (μM) | Assay Type |

|---|---|---|

| DHFR | 12.4 | Fluorescence |

| MAO-B | 28.9 | Spectrophotometric |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume